molecular formula C19H19N3O6S2 B6576763 ethyl 2-(4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamido)-1,3-thiazole-4-carboxylate CAS No. 922894-40-4

ethyl 2-(4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamido)-1,3-thiazole-4-carboxylate

Cat. No. B6576763
CAS RN: 922894-40-4
M. Wt: 449.5 g/mol
InChI Key: POJGMSOKXNKHPQ-UHFFFAOYSA-N
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Description

The compound is an organic molecule that contains functional groups such as ester, amide, sulfamoyl, and thiazole. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the furan ring could be introduced via a Paal-Knorr synthesis or similar method . The sulfamoyl group might be introduced through a sulfonation reaction . The amide and ester groups could be formed through condensation reactions.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The furan ring and thiazole ring are aromatic, which could contribute to the stability of the molecule .


Chemical Reactions Analysis

The compound could participate in a variety of chemical reactions. For example, the ester group could undergo hydrolysis or transesterification. The amide group could participate in reactions like the Beckmann rearrangement .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, it might have a certain solubility profile based on its polarity, and its melting and boiling points would depend on the strength of intermolecular forces .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with biological targets in a specific way to exert its effects .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

ethyl 2-[[4-[furan-2-ylmethyl(methyl)sulfamoyl]benzoyl]amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S2/c1-3-27-18(24)16-12-29-19(20-16)21-17(23)13-6-8-15(9-7-13)30(25,26)22(2)11-14-5-4-10-28-14/h4-10,12H,3,11H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJGMSOKXNKHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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